3,6-Dichloropyrido[2,3-b]pyrazine

Catalog No.
S3520190
CAS No.
1350925-22-2
M.F
C7H3Cl2N3
M. Wt
200.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dichloropyrido[2,3-b]pyrazine

CAS Number

1350925-22-2

Product Name

3,6-Dichloropyrido[2,3-b]pyrazine

IUPAC Name

3,6-dichloropyrido[2,3-b]pyrazine

Molecular Formula

C7H3Cl2N3

Molecular Weight

200.02 g/mol

InChI

InChI=1S/C7H3Cl2N3/c8-5-2-1-4-7(11-5)12-6(9)3-10-4/h1-3H

InChI Key

INOIBAINLGWGKV-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=NC(=CN=C21)Cl)Cl

Canonical SMILES

C1=CC(=NC2=NC(=CN=C21)Cl)Cl

3,6-Dichloropyrido[2,3-b]pyrazine is characterized by a fused ring system that incorporates both pyridine and pyrazine moieties. Its molecular formula is C7H3Cl2N3, and it has a molecular weight of approximately 200.02 g/mol. The compound features two chlorine atoms at the 3 and 6 positions of the pyrido ring, which contributes to its reactivity and biological properties .

The chemical reactivity of 3,6-dichloropyrido[2,3-b]pyrazine is influenced by the presence of chlorine substituents. These halogen atoms can undergo nucleophilic substitution reactions, facilitating the formation of various derivatives. For instance, reactions with amines or alcohols can lead to the formation of substituted derivatives that may exhibit enhanced biological activity or altered physical properties .

Research indicates that 3,6-dichloropyrido[2,3-b]pyrazine possesses significant biological activities. It has been studied for its potential as an antimicrobial agent and has shown promise in inhibiting certain enzymes related to bacterial growth. Additionally, its derivatives have been evaluated for antioxidant properties and potential applications in cancer treatment due to their ability to interfere with cellular signaling pathways .

Several synthesis methods have been developed for 3,6-dichloropyrido[2,3-b]pyrazine. A common approach involves the reaction of 4,6-dichloro-2-aminopyridine with appropriate carbonyl compounds in the presence of catalysts such as p-toluenesulfonic acid in solvents like tetrahydrofuran or ethanol. This method typically yields the desired compound in good to excellent purity after purification steps such as column chromatography .

General Synthesis Reaction

text
4,6-Dichloro-2-aminopyridine + Carbonyl Compound → 3,6-Dichloropyrido[2,3-b]pyrazine + Byproducts

The unique properties of 3,6-dichloropyrido[2,3-b]pyrazine make it suitable for various applications:

  • Pharmaceuticals: Potential use in drug development due to its biological activity.
  • Material Science: Investigated for its nonlinear optical properties which could be useful in optoelectronic devices.
  • Chemical Sensors: Its ability to interact with biological molecules makes it a candidate for electrochemical sensing applications .

Studies on the interactions of 3,6-dichloropyrido[2,3-b]pyrazine with biological systems have shown that it can act as an inhibitor for specific enzymes. The compound's structure allows it to fit into enzyme active sites effectively, potentially blocking substrate access and altering enzymatic activity. Further research into its pharmacokinetics and toxicity profiles is essential for understanding its full potential as a therapeutic agent .

Several compounds share structural similarities with 3,6-dichloropyrido[2,3-b]pyrazine. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
2,3-Dichloropyrido[2,3-b]pyrazine25710-18-30.74Exhibits different biological activity patterns
3-Chloropyrido[2,3-b]pyrazine155535-23-20.97Known for higher solubility in organic solvents
6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine1210129-64-80.62Displays distinct pharmacological profiles
6-Chloro-2-methylpyridin-3-amine164666-68-60.68Different substitution pattern affecting reactivity

These compounds illustrate variations in substitution patterns that influence their chemical behavior and biological activities.

XLogP3

2.4

Dates

Modify: 2023-07-26

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